1-Butoxy-4-ethynylbenzene 1-Butoxy-4-ethynylbenzene
Brand Name: Vulcanchem
CAS No.: 79887-15-3
VCID: VC2000933
InChI: InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3
SMILES: CCCCOC1=CC=C(C=C1)C#C
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

1-Butoxy-4-ethynylbenzene

CAS No.: 79887-15-3

Cat. No.: VC2000933

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

1-Butoxy-4-ethynylbenzene - 79887-15-3

Specification

CAS No. 79887-15-3
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 1-butoxy-4-ethynylbenzene
Standard InChI InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3
Standard InChI Key JMLXBCSKFMMFGF-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C#C
Canonical SMILES CCCCOC1=CC=C(C=C1)C#C

Introduction

Chemical Identity and Basic Properties

1-Butoxy-4-ethynylbenzene (CAS No. 79887-15-3) is classified as an aromatic ether containing both a butoxy group and an ethynyl functionality attached to a benzene ring . It is also known by several synonyms including benzene, 1-butoxy-4-ethynyl, 4-n-butoxyphenylacetylene, 4-butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene, and 1-butoxy-4-ethynyl-benzene . The compound belongs to a class of versatile intermediates used in organic synthesis and materials chemistry.

Table 1: Physical and Chemical Properties of 1-Butoxy-4-ethynylbenzene

PropertyValue
CAS Number79887-15-3
Molecular FormulaC₁₂H₁₄O
Molecular Weight174.24 g/mol
Density0.97 g/cm³
Boiling Point252.9°C at 760 mmHg
Flash Point100.5°C
Exact Mass174.10400
IUPAC Name1-butoxy-4-ethynylbenzene
SMILESCCCCOC1=CC=C(C=C1)C#C
Standard InChIInChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3
InChIKeyJMLXBCSKFMMFGF-UHFFFAOYSA-N

Sources:

Molecular Structure

The compound features a benzene ring with two key functional groups: a butoxy group (O-C₄H₉) and an ethynyl group (C≡CH). This structural arrangement provides the molecule with distinct chemical properties and reactivity patterns. The ethynyl terminal alkyne group is particularly significant as it enables participation in various coupling reactions, while the butoxy group contributes to the compound's solubility properties and electronic characteristics.

Synthesis Methods

Several synthetic routes can be employed to produce 1-Butoxy-4-ethynylbenzene:

Sonogashira Coupling Route

The Sonogashira coupling reaction represents one of the most effective methods for synthesizing this compound. This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .

A typical synthetic pathway involves:

  • Starting with 4-iodophenol

  • Etherification with 1-bromohexane in the presence of a base (e.g., potassium carbonate)

  • Introduction of the ethynyl group via Sonogashira coupling with a suitable alkyne source

The general reaction conditions include:

  • Palladium catalyst (commonly bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide as co-catalyst

  • Amine base (typically triethylamine)

  • Mild temperature conditions (room temperature to 60°C)

Chemical Reactivity and Reactions

The reactivity of 1-Butoxy-4-ethynylbenzene is primarily governed by its ethynyl group, which makes it a versatile intermediate for various transformations:

Carbon-Carbon Bond Formation

The terminal alkyne functionality enables participation in numerous coupling reactions:

  • Sonogashira coupling with aryl or vinyl halides to form diarylacetylenes

  • Glaser-Hay coupling to form diynes

  • Click chemistry reactions with azides to form triazoles

Complexation Reactions

The π-electrons of the alkyne group can coordinate with transition metals, forming organometallic complexes with potential applications in catalysis and materials science.

Research Applications

1-Butoxy-4-ethynylbenzene serves as a valuable building block in multiple research domains:

Organic Synthesis

The compound functions as an important intermediate in the synthesis of complex molecules with aromatic and alkyne functionalities. Its ethynyl group enables the construction of extended molecular architectures through sequential coupling reactions.

Materials Science

Research suggests applications in the development of functional materials including:

  • Liquid crystals with high birefringence properties

  • Conjugated polymers for electronics

  • Molecular wires and switches

  • Optical materials

Comparative Analysis

Comparing 1-Butoxy-4-ethynylbenzene with structurally related compounds provides insights into structure-property relationships:

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-Butoxy-4-ethynylbenzeneC₁₂H₁₄O174.24 g/molReference compound
1-tert-Butoxy-4-ethynylbenzeneC₁₂H₁₄O174.24 g/moltert-butoxy vs. n-butoxy group
1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzeneC₂₄H₂₈O332.48 g/molExtended structure with cyclohexyl moiety
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzeneC₁₉H₂₀O264.4 g/molButyl vs. butoxy substitution

Sources:

The structural variations significantly impact properties such as:

  • Solubility profiles

  • Melting and boiling points

  • Electron distribution and reactivity

  • Material properties in applications like liquid crystals

SpecificationValue
Typical Purity97%
CAS Min %96.5
CAS Max %100.0
Standard PackagingAmber Glass Bottle
Common Quantities1g, 10g
Regulatory StatusFor research use only

Sources:

1-Butoxy-4-ethynylbenzene: A Comprehensive Research Study

1-Butoxy-4-ethynylbenzene is an organic compound with significant applications in chemical synthesis and research. This detailed analysis examines its properties, synthesis methods, applications, and relevant scientific findings.

Chemical Identity and Basic Properties

1-Butoxy-4-ethynylbenzene (CAS No. 79887-15-3) is classified as an aromatic ether containing both a butoxy group and an ethynyl functionality attached to a benzene ring . It is also known by several synonyms including benzene, 1-butoxy-4-ethynyl, 4-n-butoxyphenylacetylene, 4-butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene, and 1-butoxy-4-ethynyl-benzene . The compound belongs to a class of versatile intermediates used in organic synthesis and materials chemistry.

Table 1: Physical and Chemical Properties of 1-Butoxy-4-ethynylbenzene

PropertyValue
CAS Number79887-15-3
Molecular FormulaC₁₂H₁₄O
Molecular Weight174.24 g/mol
Density0.97 g/cm³
Boiling Point252.9°C at 760 mmHg
Flash Point100.5°C
Exact Mass174.10400
IUPAC Name1-butoxy-4-ethynylbenzene
SMILESCCCCOC1=CC=C(C=C1)C#C
Standard InChIInChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3
InChIKeyJMLXBCSKFMMFGF-UHFFFAOYSA-N

Sources:

Molecular Structure

The compound features a benzene ring with two key functional groups: a butoxy group (O-C₄H₉) and an ethynyl group (C≡CH). This structural arrangement provides the molecule with distinct chemical properties and reactivity patterns. The ethynyl terminal alkyne group is particularly significant as it enables participation in various coupling reactions, while the butoxy group contributes to the compound's solubility properties and electronic characteristics.

Synthesis Methods

Several synthetic routes can be employed to produce 1-Butoxy-4-ethynylbenzene:

Sonogashira Coupling Route

The Sonogashira coupling reaction represents one of the most effective methods for synthesizing this compound. This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .

A typical synthetic pathway involves:

  • Starting with 4-iodophenol

  • Etherification with 1-bromohexane in the presence of a base (e.g., potassium carbonate)

  • Introduction of the ethynyl group via Sonogashira coupling with a suitable alkyne source

The general reaction conditions include:

  • Palladium catalyst (commonly bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide as co-catalyst

  • Amine base (typically triethylamine)

  • Mild temperature conditions (room temperature to 60°C)

Chemical Reactivity and Reactions

The reactivity of 1-Butoxy-4-ethynylbenzene is primarily governed by its ethynyl group, which makes it a versatile intermediate for various transformations:

Carbon-Carbon Bond Formation

The terminal alkyne functionality enables participation in numerous coupling reactions:

  • Sonogashira coupling with aryl or vinyl halides to form diarylacetylenes

  • Glaser-Hay coupling to form diynes

  • Click chemistry reactions with azides to form triazoles

Complexation Reactions

The π-electrons of the alkyne group can coordinate with transition metals, forming organometallic complexes with potential applications in catalysis and materials science.

Research Applications

1-Butoxy-4-ethynylbenzene serves as a valuable building block in multiple research domains:

Organic Synthesis

The compound functions as an important intermediate in the synthesis of complex molecules with aromatic and alkyne functionalities. Its ethynyl group enables the construction of extended molecular architectures through sequential coupling reactions.

Materials Science

Research suggests applications in the development of functional materials including:

  • Liquid crystals with high birefringence properties

  • Conjugated polymers for electronics

  • Molecular wires and switches

  • Optical materials

Comparative Analysis

Comparing 1-Butoxy-4-ethynylbenzene with structurally related compounds provides insights into structure-property relationships:

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-Butoxy-4-ethynylbenzeneC₁₂H₁₄O174.24 g/molReference compound
1-tert-Butoxy-4-ethynylbenzeneC₁₂H₁₄O174.24 g/moltert-butoxy vs. n-butoxy group
1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzeneC₂₄H₂₈O332.48 g/molExtended structure with cyclohexyl moiety
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzeneC₁₉H₂₀O264.4 g/molButyl vs. butoxy substitution

Sources:

The structural variations significantly impact properties such as:

  • Solubility profiles

  • Melting and boiling points

  • Electron distribution and reactivity

  • Material properties in applications like liquid crystals

SpecificationValue
Typical Purity97%
CAS Min %96.5
CAS Max %100.0
Standard PackagingAmber Glass Bottle
Common Quantities1g, 10g
Regulatory StatusFor research use only

Sources:

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